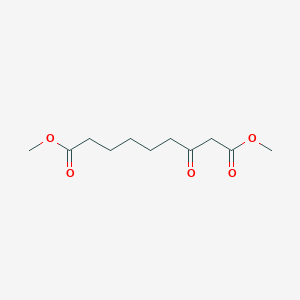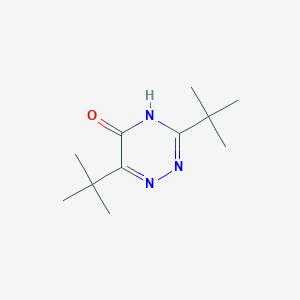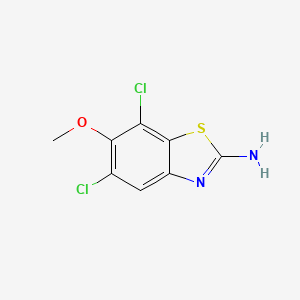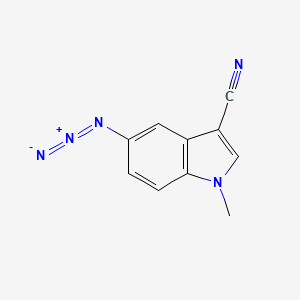
Dimethyl 3-oxononanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-oxononanedioate is an organic compound with the molecular formula C11H18O5 It is a diester derivative of nonanedioic acid, featuring a ketone functional group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 3-oxononanedioate can be synthesized through several methods. One common approach involves the esterification of 3-oxononanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3-oxononanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nonanedioic acid derivatives.
Reduction: 3-hydroxy nonanedioic acid dimethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-oxononanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of dimethyl 3-oxononanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release nonanedioic acid and methanol, which can further participate in metabolic pathways. The ketone group can also engage in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Diethyl 3-oxononanedioate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 3-oxoglutarate: Another diester with a ketone group, but with a shorter carbon chain.
Eigenschaften
CAS-Nummer |
113994-78-8 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
dimethyl 3-oxononanedioate |
InChI |
InChI=1S/C11H18O5/c1-15-10(13)7-5-3-4-6-9(12)8-11(14)16-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
JTDZYVMVYNRDKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)


![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)

![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
